molecular formula C19H18N2O4 B2432733 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-14-2

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2432733
CAS No.: 946262-14-2
M. Wt: 338.363
InChI Key: GSCNXZSVYSSBFL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 4 positions, and an isoxazole ring attached to the benzamide nitrogen via a phenylmethyl group

Properties

IUPAC Name

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNXZSVYSSBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles like halides or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide group would produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing the oxazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide demonstrates promising activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. The IC50 values for these cell lines ranged from 4.27 µg/mL to higher concentrations depending on the specific type of cancer cell tested.

Mechanism of Action
The compound's mechanism of action may involve enzyme inhibition or receptor modulation. By interacting with specific molecular targets, it can alter signaling pathways associated with cancer progression. This property makes it a candidate for further development as an anticancer agent.

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves several steps:

  • Reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
  • Cyclization of the imine to form the oxazole ring.
  • Acylation of the oxazole derivative to yield the final product.

Industrial Production
For large-scale synthesis, methods such as continuous flow reactors and automated synthesis platforms are employed to enhance yield and purity while maintaining quality control.

Material Science

Potential Applications
Due to its unique chemical structure, this compound may also find applications in material science. Its properties could be leveraged in the development of organic materials for electronic devices or as functional additives in polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . This inhibition is likely due to the compound’s ability to bind to and inhibit the activity of chitin synthase enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis makes it particularly valuable for applications in pest control and medicinal chemistry.

Biological Activity

3,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents.

Anticancer Properties

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that benzamide derivatives could effectively inhibit the RET kinase pathway, which is crucial in certain cancers .

Table 1: Summary of Anticancer Activity

Compound NameCancer TypeMechanism of ActionReference
This compoundVariousInhibition of RET kinase
4-Chloro-benzamides containing isoxazoleNon-small cell lung cancerInduction of apoptosis

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. Specifically, it has shown potential as an inhibitor of certain metabolic enzymes involved in cancer progression. For example, a related study demonstrated that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), which plays a pivotal role in DNA synthesis and repair .

Table 2: Enzyme Inhibition Activities

EnzymeCompound NameIC50 Value (µM)Reference
Dihydrofolate reductase (DHFR)This compoundTBD

Case Study 1: In Vitro Studies on Cancer Cell Lines

In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The results indicated that higher concentrations led to significant apoptosis in cells treated with the compound compared to control groups.

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study evaluated the absorption and metabolism of the compound in animal models. Results suggested favorable bioavailability and a significant half-life, making it a candidate for further development in therapeutic applications.

Research Findings

Recent investigations into the biological activity of this compound have revealed:

  • Antitumor Efficacy : The compound exhibits potent antitumor activity against several cancer types.
  • Mechanistic Insights : Studies suggest that the mechanism involves modulation of key signaling pathways associated with tumor growth.
  • Potential for Drug Development : Given its promising biological activity and structural characteristics, there is potential for further development as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for preparing 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the oxazole ring via cyclization of β-keto esters with hydroxylamine derivatives under controlled pH and temperature .
  • Step 2: Coupling the oxazole intermediate with 3,4-dimethoxybenzamide using amide bond-forming reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the benzamide and oxazole moieties, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., m/z 382.3 [M+H]+^+) .
  • X-ray Crystallography: SHELX or WinGX suites refine crystal structures to resolve bond angles and packing interactions .

Basic: What are the primary biological targets or activities associated with this compound?

Answer:

  • BRD4 Inhibition: Structural analogs (e.g., BRD4 Inhibitor-24) show affinity for bromodomains, disrupting protein-protein interactions in cancer pathways .
  • Antimicrobial Screening: Oxazole derivatives exhibit activity against Gram-positive bacteria via membrane disruption, validated by MIC assays .

Advanced: How can synthetic yields be optimized for large-scale production in academic settings?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 10–15% compared to conventional reflux .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while additives like triethylamine mitigate side reactions .
  • Flow Chemistry: Continuous flow systems minimize decomposition of heat-sensitive intermediates .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Answer:

  • Methoxy Substitution: Enhances lipophilicity (AlogP ~1.72) and bioavailability, as seen in BRD4 inhibitors .
  • SAR Studies: Replacing the oxazole phenyl group with thiophene (e.g., in related compounds) reduces cytotoxicity but improves solubility .
  • Computational Modeling: Docking simulations (AutoDock Vina) predict binding affinity changes when substituents alter hydrogen bonding with target proteins .

Advanced: How should researchers resolve contradictions in crystallographic data?

Answer:

  • Software Tools: Use SHELXL for small-molecule refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Validation Metrics: Cross-check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis to confirm structural accuracy .
  • Data Reproducibility: Compare unit cell parameters across multiple crystals to rule out twinning or solvent effects .

Advanced: What strategies are effective for studying hydrogen-bonding networks in this compound’s crystal lattice?

Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., D^2$$_2 motifs) using Mercury CSD to identify supramolecular interactions .
  • Thermal Analysis: DSC/TGA reveals stability thresholds (e.g., decomposition >200°C) and phase transitions influenced by H-bonding .
  • Neutron Diffraction: Resolves proton positions in hydrogen bonds, critical for understanding packing efficiency .

Advanced: How can computational methods predict off-target interactions or toxicity?

Answer:

  • QSAR Models: Train algorithms on PubChem datasets to correlate substituents with ADMET properties (e.g., CYP450 inhibition) .
  • Molecular Dynamics Simulations: GROMACS assesses binding kinetics to off-target proteins (e.g., hERG channels) .
  • ToxCast Profiling: High-throughput screening identifies potential endocrine-disrupting effects .

Advanced: What experimental designs mitigate degradation during biological assays?

Answer:

  • Stability Studies: Pre-incubate the compound in assay buffers (PBS, pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS .
  • Light Sensitivity: Use amber vials and antioxidants (e.g., BHT) to prevent photooxidation of the oxazole ring .
  • Cryopreservation: Store stock solutions in DMSO at -80°C, avoiding freeze-thaw cycles .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • CRISPR Knockout: Delete putative targets (e.g., BRD4) in HEK293 cells to confirm loss of activity .
  • Pull-Down Assays: Biotinylated analogs coupled to streptavidin beads identify binding partners via LC-MS/MS .
  • Transcriptomic Profiling: RNA-seq reveals downstream gene expression changes (e.g., MYC downregulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.